4-Acetylbenzoic acid
Overview
Description
4-Acetylbenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of polymers and pharmaceuticals. It serves as a monomer for the polymerization of thermotropic polymers and has been investigated as a designed inhibitor for the influenza virus neuraminidase protein . The compound's utility extends to the synthesis of heterocycles and spiro compounds, which are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of 4-acetylbenzoic acid and its derivatives has been explored through various methods. One approach involves the Heck palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, which can further lead to the synthesis of complex structures such as indolo[2,3-b]naphthalene-6,11-diones . Another method includes the acetylation of 4-hydroxybenzoic acid using acetic anhydride, where the kinetics of the reaction have been studied to optimize the synthesis process . Additionally, the compound has been used to create a Zn(II) complex, which was synthesized in a water-ethanol solution and characterized by various analytical techniques .
Molecular Structure Analysis
The molecular structure of 4-acetylbenzoic acid derivatives has been characterized using techniques such as X-ray single-crystal diffraction and Nuclear Magnetic Resonance (NMR) spectrometry. For instance, the Zn(II) complex of 4-acetylbenzoic acid exhibits a distorted octahedral coordination geometry, forming a three-dimensional network structure through hydrogen bonding and π-π interactions . The crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a related compound, is stabilized by intermolecular hydrogen bonding, with the dihedral angles of the substituent groups providing insight into the molecular conformation .
Chemical Reactions Analysis
4-Acetylbenzoic acid and its derivatives participate in various chemical reactions that lead to the formation of heterocyclic compounds and spiro compounds. These reactions include the treatment of oxirane derivatives with amino-thiadiazole to yield imidazolo[2,1-b]thiadiazole derivatives, which can be further transformed into a range of heterocycles . The reactivity of these compounds towards electrophilic and nucleophilic reagents has also been investigated, expanding the scope of potential chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-acetylbenzoic acid have been studied, particularly its solubility in various solvents across a range of temperatures. The solubility data is crucial for industrial design and theoretical studies, with the highest solubility observed in acetic acid and the lowest in water . The solubility behavior has been modeled using equations such as the modified Apelblat equation and the Buchowski-Książczak λH equation, providing a quantitative understanding of the compound's solubility characteristics .
Scientific Research Applications
Solubility Studies
4-Acetylbenzoic acid's solubility in various solvents has been studied extensively. Sunsandee et al. (2013) measured the solubility of 4-acetylbenzoic acid in water, acetic acid, and other solvents, finding the highest solubility in acetic acid. This research is crucial for industrial design and theoretical studies, particularly in the development of pharmaceuticals and fine chemicals (Sunsandee et al., 2013).
Crystal Structure Analysis
In the field of crystallography, Xie et al. (2008) utilized 4-acetylbenzoic acid derivatives for synthesizing and studying the crystal structure of dihydropyrazole derivatives. This research contributes to the understanding of molecular structures and interactions, which is valuable in material science and drug design (Xie et al., 2008).
Anticancer Research
4-Acetylbenzoic acid derivatives have been studied for their anticancer properties. Seidel et al. (2014) identified derivatives of 4-acetylbenzoic acid as pan-HDAC inhibitors, showing potential as anticancer agents due to their ability to induce apoptosis and cell cycle arrest in cancer cells, without affecting the viability of normal cells (Seidel et al., 2014).
Polymer Synthesis
In polymer chemistry, 4-acetylbenzoic acid is used as a monomer for synthesizing thermotropic polymers. Vora et al. (2003) investigated the kinetics of 4-acetylbenzoic acid synthesis, which is important for developing high-temperature polymers with a wide range of applications, including advanced materials and electronics (Vora et al., 2003).
Medicinal Chemistry
4-Acetylbenzoic acid and its derivatives play a significant role in medicinal chemistry. Studies like that of Jilani et al. (2013) involve the synthesis and evaluation of compounds based on 4-acetylbenzoic acid for treating inflammatory diseases, demonstrating the compound's versatility in drug development (Jilani et al., 2013).
Safety And Hazards
4-Acetylbenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-acetylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDSQZASIBAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207323 | |
Record name | 4-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbenzoic acid | |
CAS RN |
586-89-0 | |
Record name | 4-Acetylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 586-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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